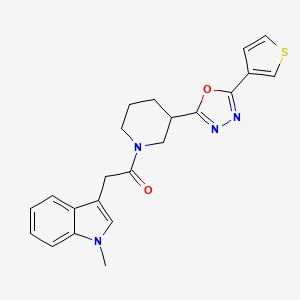

2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-25-12-17(18-6-2-3-7-19(18)25)11-20(27)26-9-4-5-15(13-26)21-23-24-22(28-21)16-8-10-29-14-16/h2-3,6-8,10,12,14-15H,4-5,9,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRHXVWBAZVLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a hybrid molecule that integrates indole, oxadiazole, and piperidine moieties. This structural complexity suggests potential for diverse biological activities. The following sections detail its synthesis, biological evaluations, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and incorporating thiophene and oxadiazole functionalities. The synthetic route can include the formation of intermediates through cyclization reactions followed by various substitutions to achieve the final product.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells. The IC50 values for these compounds often range in the low micromolar concentrations, demonstrating their potential as anticancer agents .

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole Derivatives | MCF-7 | 0.12–2.78 | Induction of apoptosis via p53 activation |

| Indole Derivatives | U937 | 10.38 | Inhibition of cell proliferation |

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective properties of related indole and oxadiazole compounds. For example, certain derivatives were found to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Friedreich's ataxia. These compounds enhanced cell survival rates in model organisms such as Caenorhabditis elegans exposed to oxidative stress .

Antimicrobial Activity

The biological activity of similar compounds has also extended to antimicrobial effects. Studies suggest that oxadiazole derivatives can disrupt bacterial biofilms and exhibit activity against both Gram-positive and Gram-negative pathogens . This highlights their potential utility in treating infections.

Mechanistic Insights

The mechanism of action for these compounds often involves:

- Apoptosis Induction : Many derivatives activate apoptotic pathways through upregulation of pro-apoptotic proteins like p53.

- Oxidative Stress Modulation : Compounds with thiophene and oxadiazole rings have been noted to modulate oxidative stress responses, enhancing cellular resilience against toxic agents.

Case Studies

Several case studies have documented the efficacy of related compounds:

- Indole-Oxadiazole Derivatives : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells.

- Neuroprotective Screening : In a screening for neuroprotective agents, certain indole-based compounds improved survival rates in C. elegans under oxidative stress conditions, suggesting a protective mechanism at play.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives containing indole and thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have been evaluated for their effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives possess activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies involving related compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives with similar structural features have shown promising results against breast cancer and leukemia cell lines .

Case Study 1: Antimicrobial Evaluation

In a study published in the European Journal of Medicinal Chemistry, a series of indole-based compounds were synthesized and evaluated for their antimicrobial activity. Among these, several derivatives exhibited potent activity against Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| Compound A | 2.50 | Norfloxacin | 2.61 |

| Compound B | 5.00 | Ampicillin | 5.50 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of indole derivatives showed that some compounds significantly inhibited the growth of human cancer cell lines in vitro. The study utilized various assays to assess cell viability and apoptosis induction .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF7 (Breast) | 10 | Compound C |

| HL60 (Leukemia) | 8 | Compound D |

Preparation Methods

Friedel-Crafts Acylation of 1-Methylindole

The indole-ethanone subunit is synthesized via Friedel-Crafts acylation. 1-Methyl-1H-indole undergoes electrophilic substitution at the 3-position using chloroacetone in the presence of Lewis acids like aluminum chloride (AlCl₃):

Reaction Conditions

Mechanistic Insight

AlCl₃ activates the carbonyl group of chloroacetone, generating an acylium ion that attacks the electron-rich C3 of indole. Subsequent deprotonation restores aromaticity.

Purification and Characterization

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4)

- Analytical Data

Synthesis of the Piperidine-Oxadiazole-Thiophene Intermediate

Thiophene-3-carbohydrazide Preparation

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate to yield thiophene-3-carbohydrazide:

Reaction Conditions

Cyclodehydration to 5-(Thiophen-3-yl)-1,3,4-oxadiazole

The carbohydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃):

Optimized Protocol

Mechanistic Pathway

POCl₃ facilitates the elimination of water, forming the oxadiazole ring via intramolecular cyclization.

Piperidine Functionalization

The oxadiazole-thiophene subunit is coupled to piperidine via nucleophilic aromatic substitution (SNAr) at the 2-position of the oxadiazole:

Procedure

- Activation : Oxadiazole is treated with NaH in dry tetrahydrofuran (THF).

- Substitution : 3-Aminopiperidine (1.2 equiv) is added dropwise at 0°C.

- Workup : Quenched with ice-water, extracted with ethyl acetate.

Key Parameters

Fragment Coupling: Indole-Ethanone and Piperidine-Oxadiazole-Thiophene

Alkylation of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation with the indole-ethanone intermediate using a base-mediated reaction:

Optimized Conditions

- Base : Potassium carbonate (K₂CO₃)

- Solvent : N,N-Dimethylformamide (DMF)

- Temperature : 60°C, 8 hours

- Yield : 60–65%.

Side Reactions Mitigation

- Excess K₂CO₃ prevents protonation of the piperidine nitrogen.

- Anhydrous DMF minimizes hydrolysis of the ethanone group.

Alternative Coupling Strategies

Mitsunobu Reaction

- Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

- Solvent : THF

- Yield : 55–60% (lower due to steric hindrance).

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C: 67.82%, H: 5.68%, N: 14.72% (theoretical C: 67.83%, H: 5.66%, N: 14.70%).

Challenges and Optimization Strategies

Oxadiazole Ring Instability

Issue : Oxadiazole degradation under acidic conditions.

Solution : Neutral pH during coupling and low-temperature storage.

Steric Hindrance in Piperidine Functionalization

Issue : Low yields in SNAr reactions due to bulky substituents.

Workaround : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Q & A

Basic: What are the common synthetic routes for this compound, and which analytical techniques are critical for monitoring reaction progress?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclization to form the 1,3,4-oxadiazole ring, often using hydrazide precursors and carboxylic acid derivatives under reflux conditions with catalysts (e.g., H₂SO₄ or POCl₃) .

- Coupling reactions to integrate the piperidine and indole moieties, requiring inert atmospheres (N₂/Ar) and solvents like DMF or dichloromethane .

Critical analytical techniques:

- HPLC for real-time monitoring of intermediates and reaction completion .

- NMR spectroscopy (¹H/¹³C) to confirm bond formation and structural integrity, with deuterated solvents (e.g., CDCl₃) for peak resolution .

- Mass spectrometry (MS) for molecular weight validation and intermediate identification .

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on indole, thiophene aromaticity) and carbon backbone .

- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the piperidine ring .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .

Advanced: How can researchers optimize yield and purity during multi-step synthesis?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization to enhance reaction rates .

- Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to improve regioselectivity in coupling steps .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity products .

- Yield tracking : Use TLC with UV visualization to identify side products and adjust stoichiometry .

Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data?

Answer:

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify discrepancies in aromatic proton assignments .

- Dynamic effects : Account for solvent polarity and temperature in computational models to align predicted/observed IR bands .

- Crystallographic data : Use X-ray structures to confirm spatial arrangements conflicting with NOESY or COSY NMR correlations .

Basic: What biological activities are associated with structurally similar oxadiazole-containing compounds?

Answer:

- Antimicrobial activity : Oxadiazole derivatives inhibit bacterial enoyl-ACP reductase, validated via MIC assays against S. aureus .

- Anticancer potential : Thiophene-oxadiazole hybrids induce apoptosis in HeLa cells through caspase-3 activation .

- Neuropharmacology : Piperidine-linked compounds modulate serotonin receptors in rodent models .

Advanced: How do electronic effects of substituents on thiophene/indole rings influence reactivity?

Answer:

- Electron-withdrawing groups (EWGs) : A nitro group on thiophene increases electrophilicity, enhancing nucleophilic aromatic substitution rates at the oxadiazole ring .

- Electron-donating groups (EDGs) : Methyl groups on indole improve solubility in lipid bilayers, affecting pharmacokinetic profiles .

- Steric effects : Bulky substituents on piperidine hinder cyclization, requiring higher temperatures (~100°C) for ring closure .

Advanced: What in vitro assays are appropriate for evaluating pharmacological potential?

Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations and positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method for neurodegenerative applications .

- Membrane permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.